molecular formula C17H18ClNO5S B4404166 methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate

methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate

Cat. No.: B4404166
M. Wt: 383.8 g/mol
InChI Key: HGRZOVNTKLEDHJ-UHFFFAOYSA-N
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Description

Methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methoxy-methylphenyl group, and a sulfonyl glycinate moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to produce 4-chloroaniline.

    Sulfonylation: The 4-chloroaniline is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl intermediate.

    Methoxy-Methylphenyl Addition: The sulfonyl intermediate is reacted with 2-methoxy-5-methylphenyl boronic acid in the presence of a palladium catalyst to form the desired product.

    Glycinate Formation: Finally, the product is treated with glycine methyl ester under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy-phenyl-methyl)-biphenyl: Shares the methoxy-phenyl group but lacks the sulfonyl and glycinate moieties.

    4-(Chloro-phenyl-methyl)-biphenyl: Contains the chlorophenyl group but differs in the overall structure.

    2-(4-Methoxy-phenyl)-4,6-diphenyl-pyridine: Similar methoxy-phenyl group but with a different core structure.

Uniqueness

Methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-12-4-9-15(23-2)16(10-12)25(21,22)19(11-17(20)24-3)14-7-5-13(18)6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRZOVNTKLEDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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